molecular formula C8H7FN2 B578189 4-Fluoro-2-methyl-2H-indazole CAS No. 1209731-93-0

4-Fluoro-2-methyl-2H-indazole

Cat. No. B578189
CAS RN: 1209731-93-0
M. Wt: 150.156
InChI Key: XGRNAZUGIJSBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-2H-indazole is a structurally similar compound to known synthetic cannabinoids . It is an analytical reference standard intended for research and forensic applications .


Synthesis Analysis

The synthesis of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Pd-catalyzed direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles from easily available 2-bromobenzyl bromides and arylhydrazines .


Molecular Structure Analysis

The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . The molecular structure of 4-Fluoro-2-methyl-2H-indazole is similar to known synthetic cannabinoids .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Scientific Research Applications

Synthetic Methodology Development

The compound is used in developing new synthetic methodologies for constructing indazole derivatives. These methods include transition metal-catalyzed reactions and reductive cyclization reactions .

C–H Functionalization

4-Fluoro-2-methyl-2H-indazole: is a substrate in C–H functionalization reactions, a powerful tool in organic synthesis. This process allows for the late-stage diversification of indazole compounds, which is crucial for medicinal chemistry .

Safety And Hazards

The safety data sheet for a structurally similar compound, 2-Methyl-2H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2H-indazole motif, including 4-Fluoro-2-methyl-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities. Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNAZUGIJSBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671991
Record name 4-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-2H-indazole

CAS RN

1209731-93-0
Record name 4-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.